molecular formula C15H12N4S B5080552 2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile

2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B5080552
M. Wt: 280.3 g/mol
InChI Key: VAQXFJYPLZHVNE-UHFFFAOYSA-N
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Description

2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, an ethylsulfanyl group, a phenyl group, and two cyano groups attached to the pyridine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile can be achieved through multiple synthetic routes. One common method involves the nucleophilic substitution of the halogen atom in 2-halopyridines with thiols. Another approach is the S-alkylation of pyridine-2-thiones with alkyl halides .

For instance, the reaction of 4-amino-6-aryl-2-bromopyridine-3,5-dicarbonitriles with thiols in 1,4-dioxane in the presence of triethylamine at 80°C yields 4-amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles . Alternatively, the reaction of 4-amino-6-aryl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles with alkyl iodides at room temperature in DMF in the presence of cesium carbonate also produces the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of catalysts, such as triethylamine or cesium carbonate, and solvents like 1,4-dioxane or DMF, are crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Thiols and alkyl halides are commonly used reagents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the cyano groups to amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its lipophilicity and membrane permeability, contributing to its biological activity .

Properties

IUPAC Name

2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-2-20-15-12(9-17)13(10-6-4-3-5-7-10)11(8-16)14(18)19-15/h3-7H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQXFJYPLZHVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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